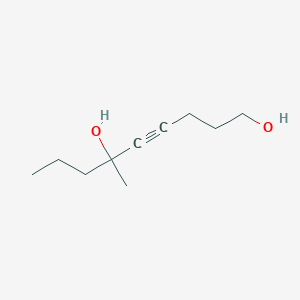
6-Methylnon-4-yne-1,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methylnon-4-yne-1,6-diol is an organic compound characterized by the presence of a triple bond between two carbon atoms (alkyne) and two hydroxyl groups (-OH) attached to the first and sixth carbon atoms. This compound falls under the category of alkynes, which are unsaturated hydrocarbons with at least one carbon-carbon triple bond.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methylnon-4-yne-1,6-diol can be achieved through various methods. One common approach involves the alkylation of acetylide anions. In this method, a terminal alkyne is deprotonated using a strong base such as sodium amide (NaNH₂) or sodium hydride (NaH) to form an acetylide ion. This ion then undergoes nucleophilic substitution with an appropriate alkyl halide to extend the carbon chain .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar alkylation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions
6-Methylnon-4-yne-1,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation reactions.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
6-Methylnon-4-yne-1,6-diol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Methylnon-4-yne-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups and the alkyne moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Butyne-3,4-diol: Another alkyne with hydroxyl groups, but with a shorter carbon chain.
3,6-Dimethylnon-4-yne-3,6-diol: A similar compound with additional methyl groups.
Uniqueness
6-Methylnon-4-yne-1,6-diol is unique due to its specific structure, which combines a medium-length carbon chain with both alkyne and diol functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in synthesis and research.
特性
CAS番号 |
58447-64-6 |
|---|---|
分子式 |
C10H18O2 |
分子量 |
170.25 g/mol |
IUPAC名 |
6-methylnon-4-yne-1,6-diol |
InChI |
InChI=1S/C10H18O2/c1-3-7-10(2,12)8-5-4-6-9-11/h11-12H,3-4,6-7,9H2,1-2H3 |
InChIキー |
OJDMKOJUBZNPGG-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)(C#CCCCO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


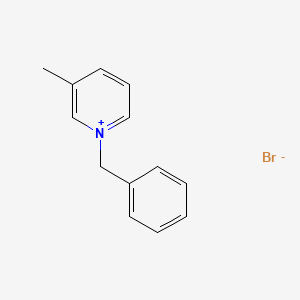


![3-[3-(4-Bromophenyl)-3-oxoprop-1-enyl]chromen-4-one](/img/structure/B14607675.png)

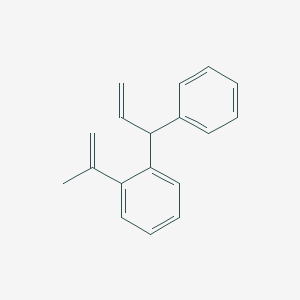
![N~1~-[(2-Ethenylphenyl)methyl]ethane-1,2-diamine](/img/structure/B14607682.png)
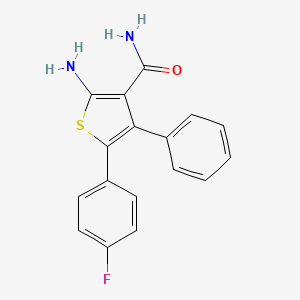
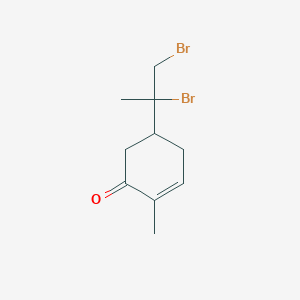
![2H-Indeno[1,2-d]pyrimidin-2-one, 3,5-dihydro-3,5-dimethyl-4-phenyl-](/img/structure/B14607710.png)
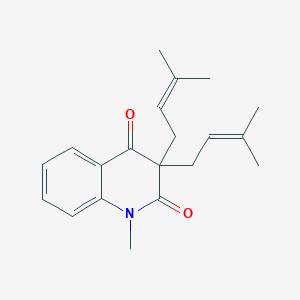
![2-[(4-Hydroxy-3-nitrophenyl)methyl]-4-methyl-6-nitrophenol](/img/structure/B14607719.png)

![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-methylbenzene](/img/structure/B14607727.png)
